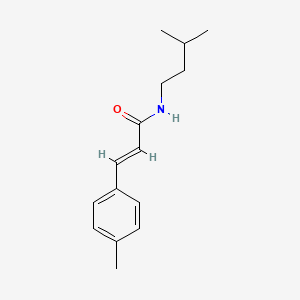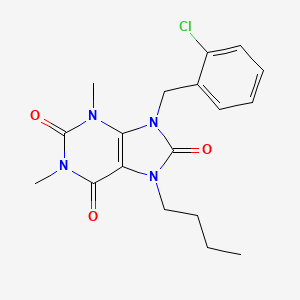![molecular formula C22H27FN2O2 B4765036 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4765036.png)
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine
Übersicht
Beschreibung
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as TFP, is a chemical compound that has been extensively studied for its potential use in scientific research. TFP is a piperazine derivative that has shown promise in a variety of applications, including as a tool for studying the function of certain receptors in the brain.
Wirkmechanismus
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine binds to the 5-HT1A receptor with high affinity, leading to activation of downstream signaling pathways. This activation can lead to a variety of physiological effects, including changes in mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. For example, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to increase the release of dopamine in certain brain regions, leading to increased motivation and reward-seeking behavior. Additionally, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to decrease anxiety and increase social interaction in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which allows for precise control over receptor activation. However, one limitation of using 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine is its relatively short half-life, which can make it difficult to maintain consistent levels of receptor activation over extended periods of time.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine. For example, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine could be used to study the role of the 5-HT1A receptor in a variety of physiological and pathological processes, including depression, anxiety, and addiction. Additionally, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine could be used to develop new drugs that target the 5-HT1A receptor for therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been used extensively in scientific research as a tool for studying the function of certain receptors in the brain. Specifically, 1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been used as a ligand for the 5-HT1A receptor, a subtype of serotonin receptor that is involved in a variety of physiological processes.
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-22(2,3)19-6-4-5-7-20(19)27-16-21(26)25-14-12-24(13-15-25)18-10-8-17(23)9-11-18/h4-11H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCBGOWJPWLTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4764962.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4764968.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4764975.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4765000.png)
![5-(5-chloro-2-thienyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4765003.png)


![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4765041.png)
![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)

![ethyl 2-({3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4765058.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4765062.png)
![N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4765070.png)